

JH-X-119-01 experimental protocol for cell culture

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

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Application Notes for JH-X-119-01 in Cell Culture

Introduction

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity and inflammatory signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 signaling has been implicated in various diseases, including B-cell lymphomas and sepsis.[6][7] **JH-X-119-01** exerts its inhibitory effect by irreversibly binding to cysteine 302 of the IRAK1 protein.[6][7][8] These application notes provide an overview of the use of **JH-X-119-01** in cell culture experiments, including recommended protocols and expected outcomes.

Mechanism of Action

IRAK1 is a key component of the Myddosome complex, which is formed upon the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Upon activation, IRAK4 phosphorylates and activates IRAK1, leading to downstream signaling cascades that result in the activation of transcription factors such as NF- κ B and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF α . [3][6] **JH-X-119-01** selectively inhibits IRAK1 with a biochemical IC₅₀ of approximately 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μ M.[2][6][7][8] This selective inhibition of IRAK1 makes **JH-X-119-01** a valuable tool for studying IRAK1-mediated signaling and for potential therapeutic development.

Applications in Cell Culture

- **Inhibition of Inflammatory Responses:** **JH-X-119-01** can be used to ameliorate lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines such as RAW 264.7 and THP-1.^{[1][6]} Treatment with **JH-X-119-01** has been shown to decrease the phosphorylation of NF-κB and reduce the mRNA levels of IL-6 and TNFα in LPS-stimulated macrophages.^{[1][2][6]}
- **Antiproliferative and Cytotoxic Effects:** **JH-X-119-01** has demonstrated moderate cell-killing effects in various cancer cell lines, particularly those with mutations in the MYD88 gene, which is upstream of IRAK1.^{[2][7][9][10]} This includes Waldenström's macroglobulinemia (WM) cells, and Diffused Large B-cell Lymphoma (DLBCL) cells.^{[2][7][10]}
- **Synergistic Studies:** The antiproliferative effects of **JH-X-119-01** can be enhanced when used in combination with other inhibitors. For instance, co-treatment with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has been shown to have synergistic tumor cell-killing effects in MYD88-mutated B-cell lymphoma cells.^{[6][7][8][9]}

Quantitative Data Summary

Parameter	Cell Line(s)	Value	Reference(s)
Biochemical IC50 (IRAK1)	Cell-free assay	9 nM	^{[2][5]}
Biochemical IC50 (IRAK4)	Cell-free assay	>10 μM	^{[2][7][8]}
EC50 (Cell Viability)	Waldenström's macroglobulinemia (WM) cells, Diffused Large B-cell Lymphoma (DLBCL) cells, and other lymphoma cells with mutant MYD88	0.59 - 9.72 μM	^{[2][5][7][10]}
EC50 (Cell Viability)	HBL-1 (ABC-DLBCL cell line)	12.10 μM	^{[6][9]}

Experimental Protocols

Protocol 1: Assessment of JH-X-119-01 Cytotoxicity in Suspension Cancer Cell Lines

This protocol describes a method to determine the cytotoxic effects of **JH-X-119-01** on suspension cancer cell lines, such as WM and DLBCL cells, using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

- **JH-X-119-01** (stock solution prepared in DMSO)
- Suspension cancer cell lines (e.g., BCWM.1, HBL-1)
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Culture cells to a logarithmic growth phase.
 - Determine cell density and viability using a hemocytometer and trypan blue exclusion.
 - Seed cells at a density of 2×10^4 cells/well in 100 μ L of culture medium in a 96-well plate.
- Compound Treatment:
 - Prepare serial dilutions of **JH-X-119-01** in culture medium from a concentrated stock solution. It is recommended to perform a dose-response study with concentrations ranging

from 0.1 μ M to 20 μ M.

- Add 100 μ L of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[5\]](#)
- Cell Viability Assay:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
 - Plot the cell viability against the log concentration of **JH-X-119-01** to determine the EC₅₀ value.

Protocol 2: Inhibition of LPS-Induced NF- κ B Phosphorylation in Macrophages

This protocol details the procedure to assess the inhibitory effect of **JH-X-119-01** on the phosphorylation of NF- κ B in RAW 264.7 or THP-1 macrophage cell lines upon LPS stimulation.

Materials:

- **JH-X-119-01** (stock solution prepared in DMSO)
- RAW 264.7 or THP-1 cells
- DMEM or RPMI-1640 medium with 10% FBS
- Lipopolysaccharide (LPS)
- 6-well tissue culture plates
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibodies against phospho-NF-κB p65 and total NF-κB p65
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

Procedure:

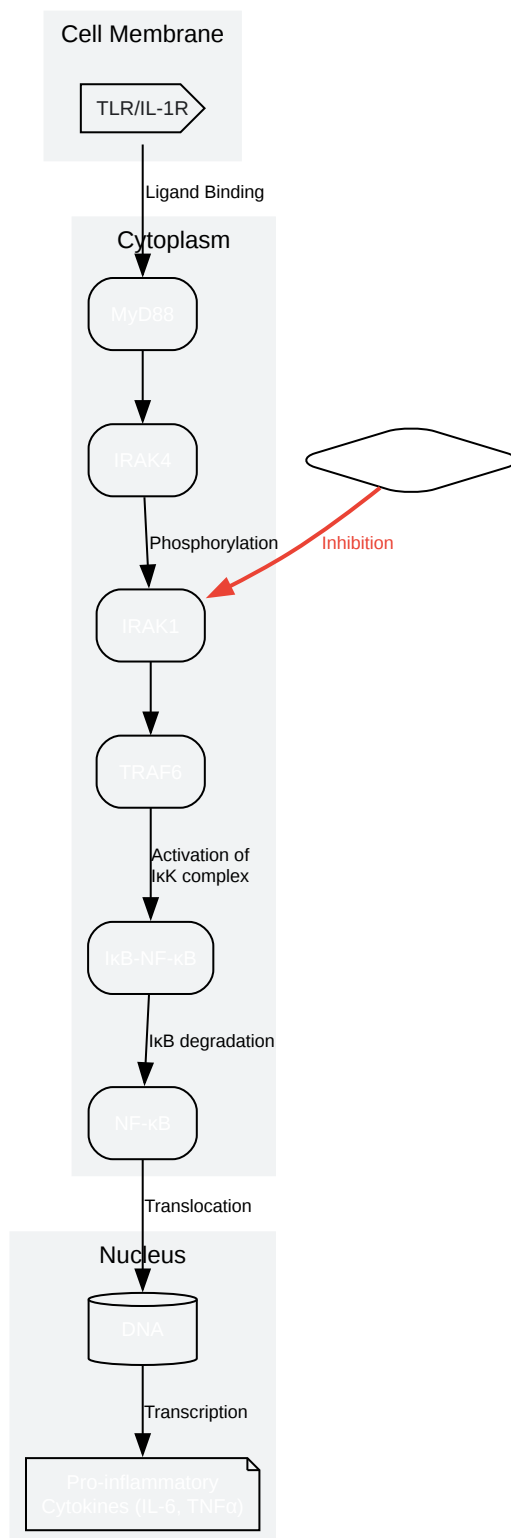
- Cell Seeding and Treatment:
 - Seed RAW 264.7 or THP-1 cells in 6-well plates at a density of 1×10^6 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with **JH-X-119-01** (e.g., 10 μM) or vehicle (DMSO) for 15 minutes.[\[1\]](#)
- LPS Stimulation:
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes. Include a non-stimulated control group.
- Cell Lysis:

- Wash the cells twice with ice-cold PBS.
- Add 100-200 μ L of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration using a BCA protein assay.
- Western Blotting:
 - Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-NF- κ B p65 and total NF- κ B p65 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-NF- κ B signal to the total NF- κ B signal to determine the relative phosphorylation level.

Visualizations

Signaling Pathway of IRAK1 Inhibition by JH-X-119-01

IRAK1 Signaling Pathway and Inhibition by JH-X-119-01

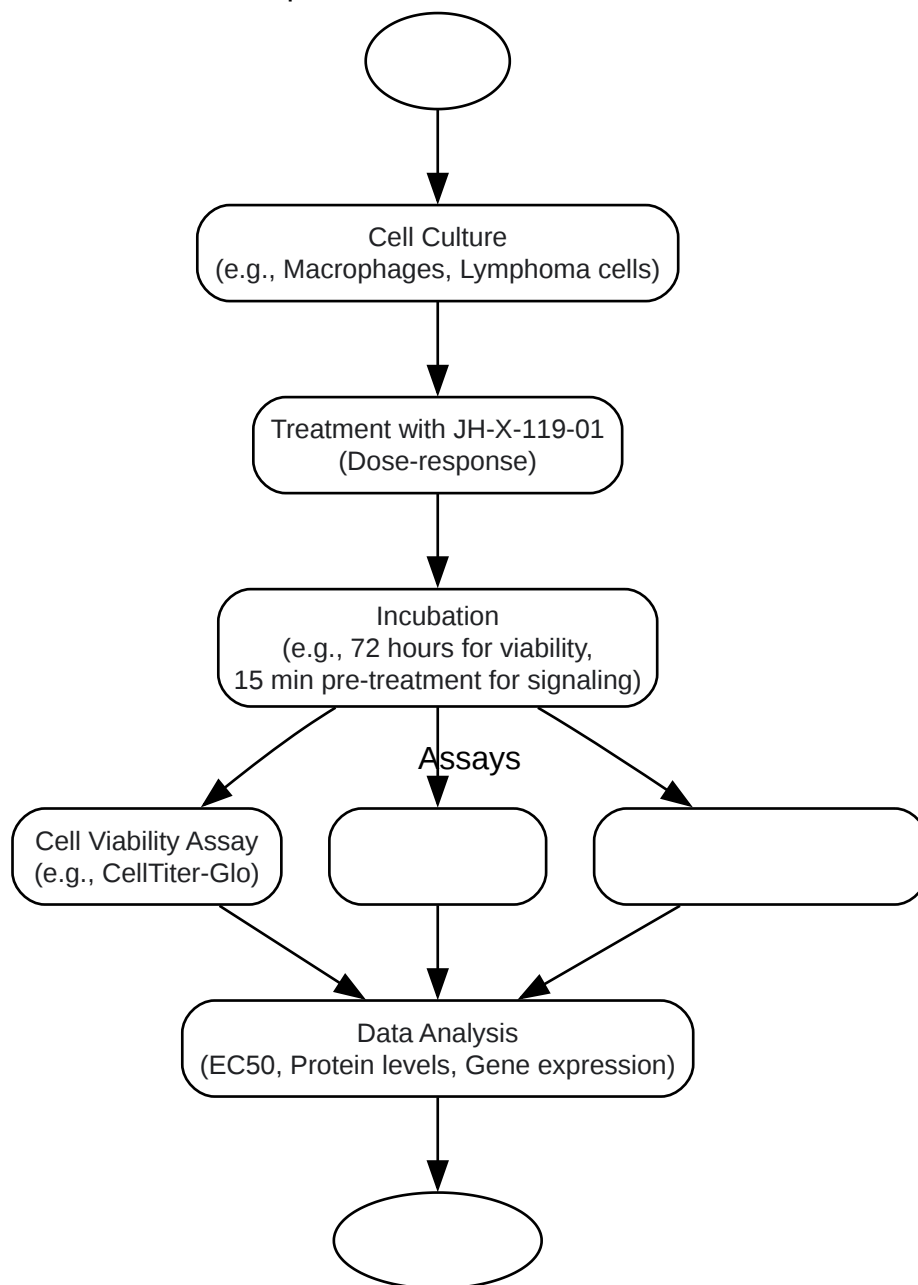


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Caption: IRAK1 signaling pathway and its inhibition by **JH-X-119-01**.

Experimental Workflow for Testing JH-X-119-01

General Experimental Workflow for JH-X-119-01



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Caption: A general experimental workflow for evaluating **JH-X-119-01** in cell culture.

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